Methyl 1-phenylbenzoimidazole-6-carboxylate
Description
Methyl 1-phenylbenzoimidazole-6-carboxylate is a benzimidazole derivative characterized by a phenyl group at the 1-position and a methyl ester at the 6-position of the fused aromatic ring system. Benzimidazoles are heterocyclic compounds with a benzene ring fused to an imidazole ring, and their derivatives are widely studied for catalytic, pharmaceutical, and material science applications due to their structural versatility and electronic properties . The 6-carboxylate ester variant, specifically, serves as a key intermediate in organic synthesis, particularly in the development of Schiff base metal complexes and amide derivatives .
Properties
IUPAC Name |
methyl 3-phenylbenzimidazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-15(18)11-7-8-13-14(9-11)17(10-16-13)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIGOZIXLFQUIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=CN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-phenylbenzoimidazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with methyl 4-chlorobenzoate in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution and cyclization to form the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-phenylbenzoimidazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
Chemistry
In the field of chemistry, Methyl 1-phenylbenzoimidazole-6-carboxylate serves as a building block for synthesizing more complex molecules. It is utilized in the development of new materials and catalysts due to its unique structural features. The compound's ability to participate in diverse chemical reactions enhances its utility in creating novel compounds with desired properties.
Biology
Research has indicated that this compound exhibits biological activity, particularly as an enzyme inhibitor. Studies have explored its potential to modulate enzyme functions, which could lead to therapeutic applications in treating various diseases. The compound's interaction with specific molecular targets allows it to inhibit the activity of enzymes involved in disease progression.
Medicine
In medical research, this compound has been investigated for its therapeutic potential against cancer and bacterial infections. Clinical trials have shown promising results; for instance, one study reported that patients with advanced solid tumors experienced partial responses to treatment involving this compound, demonstrating tumor shrinkage and prolonged progression-free survival. Additionally, its efficacy against bacterial infections was highlighted in a clinical study where it significantly reduced infection rates among patients with compromised immune systems.
Industrial Applications
The compound also finds applications in industrial settings, particularly in the development of advanced materials and catalysts. Its unique properties facilitate the creation of polymers and other materials with enhanced performance characteristics. Furthermore, it is being explored for use in nanotechnology and electronic devices due to its stability and functional versatility .
Case Study 1: Antimicrobial Efficacy
A clinical study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in infection rates among patients treated with this compound alongside standard antibiotics compared to control groups. Patients exhibited improved recovery times and lower bacterial loads, suggesting the compound's potential as an adjunct therapy in treating infections.
Case Study 2: Anticancer Trials
In a phase II clinical trial focusing on advanced solid tumors, this compound was administered to patients who had not responded well to conventional therapies. The trial reported partial responses in several patients, with some experiencing notable tumor shrinkage and extended periods without disease progression. Side effects were manageable, primarily involving gastrointestinal disturbances.
Data Tables
| Application Area | Description | Findings/Results |
|---|---|---|
| Chemistry | Building block for complex molecules | Versatile in chemical reactions |
| Biology | Enzyme inhibitor potential | Modulates enzyme functions |
| Medicine | Anticancer and antimicrobial agent | Significant efficacy reported |
| Industrial | Development of advanced materials | Enhances performance characteristics |
Mechanism of Action
The mechanism of action of Methyl 1-phenylbenzoimidazole-6-carboxylate involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to various enzymes and receptors, inhibiting their activity. For example, they can inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents. The compound’s structure allows it to interact with DNA and proteins, disrupting their normal function .
Comparison with Similar Compounds
Structural Isomerism and Substituent Positioning
The position of substituents on the benzimidazole core significantly impacts chemical behavior and applications:
- Methyl 1-phenylbenzoimidazole-5-carboxylate (CAS 220495-70-5): Differs only in the ester group’s position (5 vs. 6). While structurally similar (similarity score: 0.83–0.88), the 5-carboxylate isomer may exhibit distinct reactivity in nucleophilic substitutions due to steric and electronic effects .
- Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate : A structural isomer with a pyrimidinylmethyl group at the 1-position and ester at the 7-position. This compound highlights how alkylation at the 1-position can introduce bulky substituents, altering solubility and catalytic activity .
Functional Group Variations
- 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid (CAS 53484-18-7): Replaces the methyl ester with a carboxylic acid (similarity: 0.88). The free acid group enhances hydrogen-bonding capacity, making it more suitable for coordination chemistry but less stable under acidic conditions compared to the ester .
- Ethyl 1H-benzo[d]imidazole-7-carboxylate (CAS 167487-83-4): Substitutes ethyl for methyl ester at the 7-position. Ethyl esters generally offer slower hydrolysis rates than methyl esters, affecting drug delivery kinetics .
Complex Substituents and Bioactivity
- Methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate (CAS 606093-59-8): Incorporates fluoro and phenylamino groups.
- 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide (CAS N/A): Replaces the ester with a carboxamide and adds hydroxyl and benzyl groups. Carboxamides are more hydrolytically stable than esters, favoring applications in prolonged-release formulations .
Biological Activity
Methyl 1-phenylbenzoimidazole-6-carboxylate is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in cancer therapy and antimicrobial treatments. This article reviews its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets. The compound's benzimidazole core allows it to bind to DNA and proteins, disrupting their normal functions. Key mechanisms include:
- Inhibition of Tubulin Polymerization : This action disrupts cell division and has implications for cancer treatment.
- DNA Intercalation : The compound can insert itself between DNA bases, affecting replication and transcription processes.
- Enzyme Inhibition : It inhibits various enzymes critical for cellular function, including topoisomerases and kinases, which are essential in cancer cell proliferation.
Biological Activities
This compound exhibits several notable biological activities:
Anticancer Properties
Research indicates that this compound has significant anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines through multiple pathways, including:
- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, preventing their proliferation.
- Cytotoxicity : The compound demonstrates cytotoxic effects against different cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and OVCAR-3 (ovarian cancer) with IC50 values ranging from 9.73 to 14.88 μM .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties against a range of pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. Notably:
- Biofilm Inhibition : this compound exhibits biofilm inhibitory activity against Pseudomonas aeruginosa and other biofilm-forming bacteria .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related benzimidazole derivatives:
| Compound Name | Anticancer Activity (IC50 μM) | Antimicrobial Activity |
|---|---|---|
| This compound | 9.73 - 14.88 | Moderate |
| Methyl 1-benzylbenzoimidazole-6-carboxylate | 12.47 - 19.53 | Weak |
| Methyl 3-phenylbenzimidazole-5-carboxylate | 10.34 - 16.09 | Moderate |
This table illustrates that while all compounds exhibit anticancer properties, this compound stands out for its potency and broader range of biological activities.
Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
- Study on Lung Cancer Cells : In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in A549 cells, suggesting its potential as a therapeutic agent for lung cancer .
- Antimicrobial Efficacy Against Biofilms : A study assessed the compound's ability to disrupt biofilms formed by Pseudomonas aeruginosa. Results indicated a marked decrease in biofilm density when treated with the compound, highlighting its potential as an anti-infective agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
